molecular formula C21H26N2O4S B6571543 4-ethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946383-56-8

4-ethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No. B6571543
CAS RN: 946383-56-8
M. Wt: 402.5 g/mol
InChI Key: GCIKZVZWYLAAFJ-UHFFFAOYSA-N
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Description

The compound “4-ethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide” is a chemical compound that has been designed and synthesized for potential use in various applications . It is a derivative of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide .


Molecular Structure Analysis

The molecular structure of this compound includes a total of 33 bonds . It contains 16 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), 1 ether (aromatic), and 1 sulfone .


Chemical Reactions Analysis

The compound is likely to undergo various chemical reactions. Electrophilic aromatic substitution is a common type of reaction involving aromatic rings . The compound may also undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution .

Scientific Research Applications

4-ethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has been studied extensively in recent years due to its potential therapeutic benefits. It has been used in research related to cancer, inflammation, and neurological disorders. In particular, this compound has been studied for its potential anti-tumor, anti-inflammatory, and neuroprotective properties. It has also been studied for its ability to modulate the activity of certain enzymes and receptors, which may have implications for the treatment of various diseases.

Mechanism of Action

4-ethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is believed to exert its therapeutic effects through several mechanisms. It has been shown to modulate the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer. It has also been shown to inhibit the activity of certain receptors, such as the G-protein-coupled receptors and the serotonin receptor, which may have implications for neurological disorders. Additionally, this compound has been shown to induce apoptosis in certain cancer cell lines, suggesting that it may have anti-tumor properties.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes and receptors, which may have implications for the treatment of various diseases. Additionally, it has been shown to induce apoptosis in certain cancer cell lines, suggesting that it may have anti-tumor properties. It has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

4-ethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has several advantages for use in laboratory experiments. It is a relatively inexpensive and easily synthesized compound, making it ideal for use in a wide range of research applications. Additionally, its unique chemical structure provides a wide range of potential therapeutic benefits. However, there are some limitations to using this compound in laboratory experiments. For example, it is a relatively new compound, so its long-term effects are not yet fully understood. Additionally, its effects on certain enzymes and receptors may be difficult to study in vitro.

Future Directions

The potential therapeutic benefits of 4-ethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide are still being studied, and there are numerous potential future directions for research. For example, further studies could be conducted to explore the long-term effects of this compound on various diseases, such as cancer and neurological disorders. Additionally, research could be conducted to further explore the mechanism of action of this compound and its effects on certain enzymes and receptors. Furthermore, research could be conducted to explore the potential therapeutic benefits of this compound in combination with other compounds. Finally, further studies could be conducted to explore the potential clinical applications of this compound.

Synthesis Methods

4-ethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is synthesized using a two-step process. In the first step, 4-ethoxybenzamide is reacted with propane-1-sulfonyl chloride in the presence of a base such as potassium carbonate or potassium hydroxide. This reaction produces this compound. In the second step, the product is purified using high-performance liquid chromatography (HPLC) and crystallized to obtain the pure compound.

properties

IUPAC Name

4-ethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-3-14-28(25,26)23-13-5-6-17-15-18(9-12-20(17)23)22-21(24)16-7-10-19(11-8-16)27-4-2/h7-12,15H,3-6,13-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIKZVZWYLAAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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